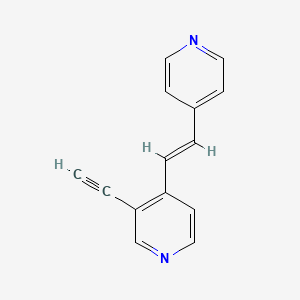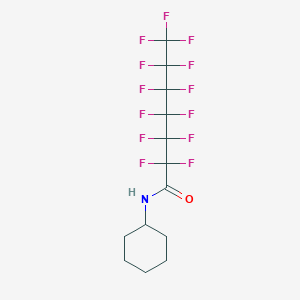
(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine is an organic compound characterized by its unique structure, which includes an ethynyl group and a pyridinylvinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine typically involves a series of organic reactions. One common method includes the hydrothermal synthesis, where the compound is formed through the reaction of manganese(II) acetate with thiophene-2,3-dicarboxylic acid and 4-(2-(pyridin-4-yl)vinyl)pyridine . The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridinylvinyl moiety can be reduced to form saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of coordination polymers and supramolecular structures.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is studied for its potential use in materials science, including the development of novel luminescent materials and sensors.
Mécanisme D'action
The mechanism by which (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ethynyl and pyridinylvinyl groups facilitate binding to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
4-(2-(Pyridin-4-yl)vinyl)pyridine: Shares a similar pyridinylvinyl structure but lacks the ethynyl group.
5-(p-(N,N-Diphenylamino)styryl)-1,3-di(2-pyridyl)benzene: Contains a styryl group and is used in luminescent materials.
Uniqueness: (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine is unique due to the presence of both ethynyl and pyridinylvinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form coordination polymers and supramolecular structures sets it apart from other similar compounds.
Propriétés
Numéro CAS |
1286209-96-8 |
|---|---|
Formule moléculaire |
C14H10N2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-ethynyl-4-[(E)-2-pyridin-4-ylethenyl]pyridine |
InChI |
InChI=1S/C14H10N2/c1-2-13-11-16-10-7-14(13)4-3-12-5-8-15-9-6-12/h1,3-11H/b4-3+ |
Clé InChI |
JHZVYKSUIZTKPM-ONEGZZNKSA-N |
SMILES isomérique |
C#CC1=C(C=CN=C1)/C=C/C2=CC=NC=C2 |
SMILES canonique |
C#CC1=C(C=CN=C1)C=CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053385.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid pyridin-3-ylamide](/img/structure/B12053388.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)

![2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053415.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)
![Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate](/img/structure/B12053433.png)
![4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053434.png)


![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053441.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053454.png)
